4-Chloroquinolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-5-amine typically involves the chlorination of quinoline followed by amination. One common method is the nucleophilic aromatic substitution reaction where 4,7-dichloroquinoline is treated with ammonia or an amine under suitable conditions . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is often heated to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as the use of ionic liquids and microwave-assisted synthesis are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloroquinolin-5-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various amines are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Nucleophilic Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloroquinolin-5-amine serves as a crucial precursor for synthesizing several bioactive compounds, particularly in the development of antimalarial, antimicrobial, and anticancer agents. Its structure allows it to interact with various biological targets, making it a versatile compound in drug discovery.

Antimalarial Activity

The compound's derivatives are structurally similar to well-known antimalarials like chloroquine. They are believed to inhibit the heme polymerase enzyme in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. Research has indicated that modifications at specific positions can enhance potency against malaria .

Antimicrobial Properties

This compound and its derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria. Studies report minimum inhibitory concentrations (MICs) as low as ≤0.06 μg/mL for certain derivatives, indicating their potential as effective antibacterial agents .

Anticancer Potential

In vitro studies have demonstrated that some quinoline derivatives selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects, making this compound a candidate for further anticancer research.

Biological Studies

The compound is utilized in biological studies to explore enzyme inhibition and receptor binding due to its structural similarity to active quinoline derivatives. Its ability to modify biological pathways makes it valuable for investigating mechanisms of action in various diseases.

Industrial Applications

Beyond medicinal uses, this compound is employed in synthesizing dyes and pigments due to its chemical properties. The chlorine substituent enhances its reactivity, allowing it to participate in various chemical reactions necessary for industrial applications.

Data Tables

The following table summarizes the biological activities observed in related studies for various quinoline derivatives:

Antimicrobial Efficacy

A study identified several quinolone derivatives with potent antibacterial effects against multidrug-resistant Gram-positive bacteria, demonstrating a therapeutic index greater than 500, indicating both safety and efficacy suitable for further development .

Antimalarial Mechanism

Research has suggested that the mechanism of action involves disrupting Plasmodium falciparum's metabolic pathways through enzyme inhibition, supporting the hypothesis that this compound could exhibit similar antimalarial mechanisms.

Anticancer Selectivity

In vitro tests indicated that certain quinoline derivatives selectively targeted cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies with fewer side effects.

Mécanisme D'action

The mechanism of action of 4-Chloroquinolin-5-amine is largely dependent on its derivatives. For instance, in antimalarial applications, quinoline derivatives are known to inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound can also interact with DNA and proteins, disrupting their normal function .

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline: The parent compound with a wide range of biological activities.

8-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness: 4-Chloroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and amine groups make it a versatile intermediate for synthesizing various bioactive compounds .

Activité Biologique

4-Chloroquinolin-5-amine (C9H7ClN2) is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.

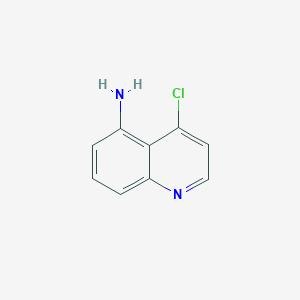

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and an amino group at the 5-position of the quinoline ring. The molecular structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, antimalarial, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. In a study assessing various quinoline derivatives, it was found that compounds with similar structures displayed minimum inhibitory concentrations (MICs) against Gram-positive bacteria as low as ≤0.06μg/mL . This suggests that this compound may possess comparable antimicrobial efficacy.

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented. A related study on 7-chloroquinoline derivatives reported IC50 values indicating moderate to high antimalarial activity. For instance, several compounds exhibited IC50 values below 100μM, with some reaching as low as 11.92μM . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential efficacy against malaria.

Antitumor Activity

The anticancer properties of quinoline derivatives have also been explored. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. For example, compounds derived from quinoline structures demonstrated IC50 values ranging from 0.6 to over 100μM against different tumor cells . Notably, compounds with amino substitutions were particularly effective against breast cancer cell lines (MCF-7), indicating that this compound may also possess selective anticancer activity.

Data Tables

The following table summarizes the biological activities observed in related studies for various quinoline derivatives:

Case Studies

- Antimicrobial Efficacy : A study identified several quinolone derivatives with potent antibacterial effects against multidrug-resistant Gram-positive bacteria. The lead compound demonstrated a therapeutic index greater than 500, indicating safety and efficacy suitable for further development .

- Antimalarial Mechanism : Research on related compounds suggested that the mechanism of action involves disruption of Plasmodium falciparum's metabolic pathways through enzyme inhibition . This insight supports the hypothesis that this compound could exhibit similar antimalarial mechanisms.

- Anticancer Selectivity : In vitro tests indicated that certain quinoline derivatives selectively targeted cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies . This selectivity could be crucial for developing treatments with fewer side effects.

Propriétés

IUPAC Name |

4-chloroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLKEVIUAWSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.